ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate
Description
Ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is an α,β-unsaturated ester featuring a cyano group at the α-position and a 4-fluorophenylamino substituent at the β-position. This compound is part of a broader class of acrylate derivatives known for their utility in synthesizing bioactive molecules, including heterocycles and enzyme inhibitors .
Properties
Molecular Formula |
C12H11FN2O2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(4-fluoroanilino)prop-2-enoate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+ |
InChI Key |
ZOKKIXIAQHYRFY-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)F)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 4-fluoroaniline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and cyano groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Mechanism | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, 80°C, 4h | Sodium 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate | Nucleophilic acyl substitution | |
| Cyano Hydrolysis | H2SO4 (50%), reflux, 12h | 3-[(4-fluorophenyl)amino]prop-2-enamide | Acid-catalyzed hydration |
-
Key Insight : Hydrolysis of the ester group proceeds efficiently in basic media, yielding water-soluble salts. The cyano group requires stronger acidic conditions to convert into an amide.
Polymerization
The α,β-unsaturated ester participates in free-radical polymerization:
| Monomer | Initiator | Temperature | Polymer Properties | Application | Reference |
|---|---|---|---|---|---|
| Ethyl (2E)-2-cyano-... | AIBN (2 mol%) | 70°C, N2 | High Tg (~120°C), film-forming | Biomedical coatings |
-
Mechanism : Initiation by azobisisobutyronitrile (AIBN) generates radicals that propagate through the conjugated double bond.
Michael Addition Reactions
The electron-deficient double bond acts as a Michael acceptor:
| Nucleophile | Conditions | Adduct Structure | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | EtOH, RT, 6h | 3-[(4-fluorophenyl)amino]-2-cyano-4-(benzylamino)but-2-enoate | 78% | |
| Thiophenol | DMF, 50°C, 3h | 3-[(4-fluorophenyl)amino]-2-cyano-4-(phenylthio)but-2-enoate | 65% |
-
Stereochemistry : The (E)-configuration of the double bond directs nucleophilic attack to the β-position.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions:
| Diene | Conditions | Cycloadduct | Diastereoselectivity | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 100°C | Bicyclo[2.2.1]hept-5-ene derivative | 85% endo | |
| Anthracene | Xylene, reflux | Anthracene-fused tetracyclic system | >90% |
-
Reactivity : The electron-deficient enoate enhances reaction rates with electron-rich dienes.
Reduction Reactions
Selective reduction of functional groups is achievable:
Cross-Coupling Reactions
The fluorophenyl group enables palladium-catalyzed couplings:
| Reaction | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | DME, 80°C, 8h | Biaryl-substituted derivative | 72% |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Comparative Antimicrobial Activity Table
| Compound Name | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Moderate | |
| Ethyl 2-cyano-3-(3-fluorophenyl)amino-prop-2-enoate | Low | |
| Ethyl 2-cyano-3-(2-fluorophenyl)amino-prop-2-enoate | High |
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research. Studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways. For example, it has shown promising results in cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).
Case Study: Anticancer Screening
| Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 10 | Inhibition of cell proliferation through cell cycle arrest |
These findings suggest that this compound holds promise as a lead compound in anticancer drug development.
Material Science Applications
This compound can also be utilized in material science, particularly in the synthesis of polymers and other materials due to its reactive functional groups. Its ability to undergo polymerization reactions makes it suitable for creating advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Electronic Effects: The (4-fluorophenyl)amino group in the target compound balances electron withdrawal (F) and donation (NH), enhancing reactivity in Michael additions .
- Biological Interactions: Amino-substituted derivatives exhibit stronger protein binding (e.g., HSA) compared to non-amino analogues .
- Synthetic Utility: The amino group enables diverse functionalization pathways, such as cyclization to form heterocycles, unlike methoxy or thiophene substituents .
Biological Activity
Ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate, also known by its CAS number 1024795-93-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C12H11FN2O2
Molar Mass: 234.23 g/mol
Density: 1.259 g/cm³
Boiling Point: 338.2 °C (predicted)
pKa: -2.52 (predicted)
These properties suggest that this compound is a stable compound with potential for various applications in medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related compound was tested against various bacterial strains, showing effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
These results suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study highlighted the following findings:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values:
- HeLa: 12 μM
- MCF-7: 15 μM
These results indicate that the compound effectively reduces cell viability in cancerous cells, suggesting a mechanism that may involve the modulation of apoptotic pathways .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress: By increasing reactive oxygen species (ROS) within cells, it can trigger apoptosis.
- Modulation of Gene Expression: The compound may alter the expression of genes associated with cell cycle regulation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by Mikami et al. focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The findings showed significant reduction in bacterial load when treated with this compound, emphasizing its potential as a therapeutic agent against resistant infections .
Case Study 2: Cancer Cell Line Study
In another investigation, researchers assessed the effects of this compound on various cancer cell lines. The study concluded that the compound not only inhibited cell growth but also significantly induced apoptosis through caspase activation pathways .
Q & A
Q. What are the recommended synthetic routes for ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between ethyl cyanoacetate and a 4-fluorophenyl-substituted aldehyde or imine intermediate. Key parameters to optimize include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organic bases (e.g., piperidine) to enhance reaction efficiency .
- Solvent system : Polar aprotic solvents (e.g., THF or DMF) improve solubility of intermediates, while water-miscible solvents (e.g., THF/H₂O) aid in post-reaction extraction .
- Temperature control : Maintain 60–80°C to balance reaction rate and stereochemical integrity of the (E)-configuration.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product.
Q. How can researchers confirm the stereochemical integrity (E/Z isomerism) of this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze coupling constants () between the α,β-unsaturated protons. A large (>12 Hz) indicates trans (E) configuration .
- X-ray crystallography : Single-crystal diffraction provides definitive proof of spatial arrangement, as demonstrated for structurally analogous enoates .
- HPLC with chiral columns : Resolve isomers using chiral stationary phases (e.g., amylose derivatives) to quantify purity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to potential cyanide-related volatiles .
- Waste disposal : Neutralize acidic byproducts (e.g., with NaHCO₃) before disposal, and adhere to institutional guidelines for cyano-containing waste.
Advanced Research Questions
Q. How can the electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The fluorine atom’s electronegativity withdraws electron density from the phenyl ring, activating the β-carbon for nucleophilic attack .
- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., Grignard reagents) to correlate substituent effects with activation energy barriers.
Q. What strategies can be employed to evaluate the compound’s potential as a kinase inhibitor in cancer research?
- Methodological Answer :
- Enzyme assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of ATP-binding kinases (e.g., EGFR or VEGFR) .
- Molecular docking : Simulate binding interactions with kinase active sites (e.g., using AutoDock Vina) to predict affinity and selectivity .
- Cell permeability testing : Apply Caco-2 monolayer assays or confocal microscopy with fluorescent derivatives to assess membrane penetration .
Q. How do crystal packing interactions affect the solid-state stability of this compound?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen to assess thermal stability.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using crystallographic data. For example, fluorophenyl groups often engage in C–H···F interactions, enhancing lattice energy .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in aqueous media. How can researchers resolve this?
- Methodological Answer :
- Solubility screens : Conduct a systematic study using DMSO/PBS mixtures (0.1–10% v/v) with dynamic light scattering (DLS) to detect aggregation.
- LogP determination : Measure octanol/water partition coefficients via shake-flask or HPLC methods to reconcile discrepancies in hydrophobicity .
Experimental Design Considerations
Q. What statistical approaches are optimal for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
